molecular formula C5H12O2 B095874 1,3-Dimethoxypropane CAS No. 17081-21-9

1,3-Dimethoxypropane

Cat. No.: B095874
CAS No.: 17081-21-9
M. Wt: 104.15 g/mol
InChI Key: UUAMLBIYJDPGFU-UHFFFAOYSA-N
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Description

1,3-Dimethoxypropane, also known as trimethylene glycol dimethyl ether, is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, ether-like odor. This compound is primarily used as a reagent in organic synthesis and as a solvent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxypropane can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

HOCH2CH2CH2OH+2CH3OHCH3OCH2CH2CH2OCH3+2H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} + 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 + 2 \text{H}_2\text{O} HOCH2​CH2​CH2​OH+2CH3​OH→CH3​OCH2​CH2​CH2​OCH3​+2H2​O

The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the following steps:

  • Mixing 1,3-propanediol and methanol in a suitable ratio.
  • Adding an acid catalyst to the mixture.
  • Heating the mixture under reflux conditions.
  • Removing the water formed during the reaction by azeotropic distillation.
  • Purifying the product through distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxypropane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including ethers and esters.

    Biology: It is used as a solvent in biochemical reactions and as a reagent in the synthesis of biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used as a solvent in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethoxypropane involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Additionally, it can undergo oxidation or reduction reactions, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: This compound is similar in structure but has two methoxy groups attached to the same carbon atom.

    1,2-Dimethoxypropane: This compound has methoxy groups attached to adjacent carbon atoms.

Uniqueness of 1,3-Dimethoxypropane

This compound is unique due to its linear structure with methoxy groups attached to the terminal carbon atoms. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

1,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAMLBIYJDPGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168951
Record name Propane, 1,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17081-21-9
Record name Propane, 1,3-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxypropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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